7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride
Description
Properties
Molecular Formula |
C12H19Cl2N3 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-3-11(9-13-6-1)15-8-5-12(10-15)4-2-7-14-12;;/h1,3,6,9,14H,2,4-5,7-8,10H2;2*1H |
InChI Key |
UFRFTXJBECHQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CN=CC=C3)NC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a pyridine derivative with a suitable diamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and spirocyclic amines undergo oxidation under controlled conditions:
-
Pyridine Oxidation : Selective oxidation of the pyridine moiety can occur using KMnO₄ in acidic aqueous solutions (pH < 3) at 60–80°C, forming pyridine N-oxide derivatives .
-
Amine Oxidation : The secondary amines in the diazaspiro structure are oxidized by H₂O₂ in methanol, yielding nitroxide radicals or imine intermediates, depending on reaction time and stoichiometry.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Pyridine oxidation | KMnO₄, H₂O, 70°C | Pyridine N-oxide | |
| Amine oxidation | H₂O₂, CH₃OH, RT | Nitroxides/imines |
Reduction Reactions
The compound’s nitrogen-containing backbone participates in reductive transformations:
-
Catalytic Hydrogenation : Pd/C under H₂ (1–3 atm) reduces the pyridine ring to piperidine, altering receptor-binding properties .
-
Metal Hydride Reduction : LiAlH₄ or NaBH₄ selectively reduces imine byproducts formed during synthesis without affecting the spirocyclic framework .
Nucleophilic Substitution
The pyridyl group acts as an electron-deficient aromatic system, enabling electrophilic aromatic substitution :
-
Halogenation : Reacts with Br₂ in acetic acid at 50°C to produce 5-bromo-3-pyridyl derivatives .
-
Nitration : HNO₃/H₂SO₄ mixtures yield nitro-substituted pyridines at the meta position relative to the spirocyclic attachment .
Spirocyclic Ring Functionalization
The diazaspiro[4.4]nonane system undergoes ring-opening and cross-coupling reactions:
-
Ring-Opening with Alkyl Halides : Treatment with methyl iodide in THF opens the spirocycle, forming linear diamines .
-
Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) modify the pyridyl group using Pd(PPh₃)₄ and K₂CO₃ in dioxane .
Salt Formation and Resolution
The dihydrochloride form undergoes enantiomeric resolution via chiral acids:
-
Diastereomeric Salt Formation : Reacting with (-)-di-O-p-toluoyl-L-tartaric acid in ethanol separates (R)- and (S)-enantiomers through fractional crystallization .
-
Free Base Generation : Treatment with NaOH liberates the enantiopure spirocyclic amine from its tartrate salt .
Stability Under Synthetic Conditions
Key stability insights from synthesis protocols:
-
Acid Sensitivity : Degrades in strong acids (e.g., HCl > 2M) via pyridine protonation and ring strain destabilization .
-
Thermal Stability : Stable below 150°C; decomposes above this temperature, releasing NH₃ and pyridine fragments .
Comparative Reactivity Table
| Structural Feature | Reaction | Reagents | Outcome |
|---|---|---|---|
| Pyridine ring | Electrophilic substitution | Br₂/HOAc | Bromination at C5 |
| Spirocyclic amines | Alkylation | CH₃I/THF | Ring opening |
| Secondary amines | Oxidation | H₂O₂/MeOH | Nitroxide formation |
Scientific Research Applications
7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonanedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Spiro Ring Size and Substituents
- Spiro[4.4] vs. Spiro[3.5] Frameworks: The spiro[4.4]nonane system (as in the target compound) provides a larger, more rigid structure compared to spiro[3.5] derivatives (e.g., 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride). This rigidity may enhance receptor binding specificity in CNS targets .
- Pyridyl vs.
Salt Forms and Stability
The dihydrochloride salt form of the target compound enhances aqueous solubility and stability, a feature shared with 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride. However, oxalate or citrate salts (e.g., in Biogen’s derivatives) may offer tailored crystallinity for formulation .
Biological Activity
7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride is a compound notable for its potential applications in pharmacology, particularly concerning neurological disorders. Its unique spirocyclic structure, which includes both nitrogen atoms and a pyridine ring, allows it to interact with various neurotransmitter systems in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : Approximately 199.12 g/mol
- CAS Registry Number : 646055-67-6
This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs). This interaction modulates the release of neurotransmitters such as dopamine and norepinephrine, which are crucial in various neurological functions and disorders.
Binding Affinity
Studies have demonstrated that this compound exhibits significant binding affinity to nAChRs. This property suggests its potential for treating conditions characterized by neurotransmission dysfunctions, including:
- Schizophrenia
- Depression
- Attention Deficit Hyperactivity Disorder (ADHD)
Biological Activity Data
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with pyridine | Modulates nicotinic receptors |
| 1-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane | Similar spirocyclic structure | Comparable receptor interaction |
| 1-benzyl-1,7-diazaspiro[4.4]nonane | Benzyl substituent instead of pyridine | Different receptor binding profile |
| 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride | Different functional groups | Varies from primary compound |
This table illustrates the uniqueness of this compound in terms of specific interactions and potential therapeutic applications within neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Schizophrenia Models : In animal studies, administration of this compound showed a reduction in hyperactivity and improved cognitive function, suggesting its potential as an antipsychotic agent.
- Depression Models : The compound has been evaluated in models of depression where it exhibited antidepressant-like effects by enhancing dopaminergic and noradrenergic transmission.
- Cognitive Enhancement : Research indicates that this compound may improve attention and memory functions in rodent models, supporting its use in ADHD treatment strategies.
Q & A
Basic Questions
Q. What are the key structural features of 7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride, and how do they influence reactivity in synthetic pathways?
- Methodological Answer: The compound contains a spirocyclic diazaspiro core and a pyridyl substituent. The spirocyclic structure introduces steric constraints, while the pyridyl group enhances coordination potential with metal catalysts. To validate structural hypotheses, use X-ray crystallography or NMR spectroscopy to confirm bond angles and spatial arrangements . For reactivity studies, employ kinetic isotope effects or DFT calculations to map electron density distribution.
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?
- Methodological Answer: Apply statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Use response surface methodology to identify optimal conditions . For example:
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temp (°C) | 80–120 | Nonlinear correlation |
| Solvent (DMF vs. THF) | Polar aprotic | THF favors cyclization |
| Catalyst (Pd vs. Ni) | 1–5 mol% | Pd reduces byproduct formation |
Q. What analytical techniques are critical for characterizing purity and stability under varying conditions?
- Methodological Answer:
- Purity: Use HPLC-MS with a C18 column (gradient elution: 0.1% TFA in H₂O/MeCN) to resolve impurities.
- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?
- Methodological Answer: Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding affinities. For example:
| Derivative | Binding Energy (kcal/mol) | Target Receptor |
|---|---|---|
| Parent compound | -8.2 | NMDA receptor |
| Fluorinated analog | -9.1 | Enhanced hydrophobic interactions |
- Validation: Cross-validate predictions with SPR (surface plasmon resonance) to measure dissociation constants (KD) .
Q. What experimental strategies resolve contradictions in reported reaction mechanisms for spirocyclic compounds?
- Methodological Answer:
- Isotopic Labeling: Use <sup>13</sup>C-labeled precursors to track carbon migration pathways.
- In-situ IR Spectroscopy: Monitor intermediates (e.g., enamine vs. carbocationic species) during synthesis .
- Case Study: Conflicting reports on ring-opening vs. ring-retaining pathways can be resolved via time-resolved mass spectrometry .
Q. How do solvent effects and counterion interactions influence the compound’s catalytic behavior in asymmetric synthesis?
- Methodological Answer:
- Solvent Screening: Test solvents with varying Gutmann donor numbers (e.g., DMSO = 29.8 vs. toluene = 0.1) to correlate polarity with enantioselectivity.
- Counterion Analysis: Compare Cl<sup>-</sup> vs. OTf<sup>-</sup> using conductivity measurements and NMR titration to assess ion-pairing strength .
Q. What safety protocols are essential for handling hazardous intermediates during large-scale synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
